molecular formula C20H20BrN3O3 B2506683 4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 1025703-18-7

4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2506683
CAS No.: 1025703-18-7
M. Wt: 430.302
InChI Key: QVLCNXIVRCYNHE-HMAPJEAMSA-N
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Description

4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and potassium permanganate for oxidations. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-(2,4-dimethoxyphenyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
  • 4-bromo-5-(4-bromophenyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Uniqueness

What sets 4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3/c1-14(22-26-3)16-11-7-8-12-18(16)27-13-17-19(21)20(25)24(23(17)2)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLCNXIVRCYNHE-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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